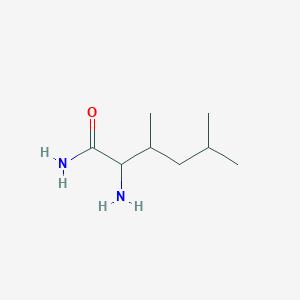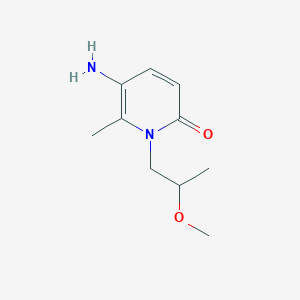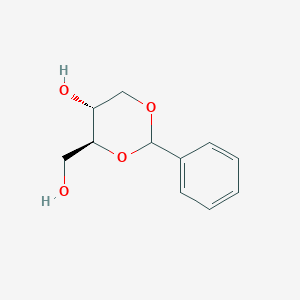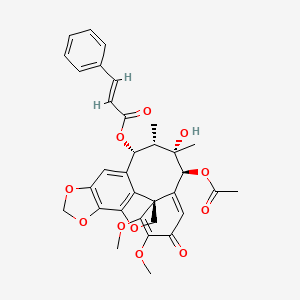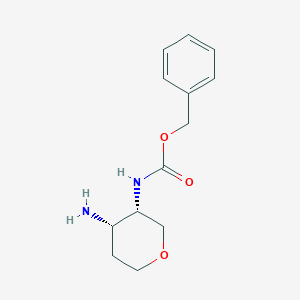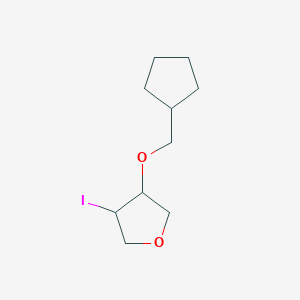
3-(Cyclopentylmethoxy)-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethoxy)-4-iodooxolane is an organic compound that features a cyclopentylmethoxy group and an iodine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-4-iodooxolane typically involves the reaction of cyclopentylmethanol with an appropriate oxolane derivative, followed by iodination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-4-iodooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
3-(Cyclopentylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylmethoxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-(Cyclopentylmethoxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-(Cyclopentylmethoxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Cyclopentylmethoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding and other non-covalent interactions, making this compound valuable in various research applications.
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3-(cyclopentylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C10H17IO2/c11-9-6-12-7-10(9)13-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
AQCBHNIGGXTSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)

![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

